molecular formula C24H23NO4 B11391613 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B11391613
M. Wt: 389.4 g/mol
InChI Key: MMFHVEBPLMOODF-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the furochromene core: This step involves the cyclization of a suitable precursor to form the furo[3,2-g]chromene structure. This can be achieved through a series of condensation and cyclization reactions under acidic or basic conditions.

    Introduction of the dimethyl and oxo groups: The introduction of the 3,5-dimethyl and 7-oxo groups can be achieved through selective alkylation and oxidation reactions. Common reagents for these steps include methyl iodide for alkylation and oxidizing agents such as potassium permanganate for oxidation.

    Attachment of the propanamide moiety: The final step involves the coupling of the furochromene core with N-(2-phenylethyl)propanamide. This can be achieved through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylethyl moiety, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
  • 3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoate

Uniqueness

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide is unique due to its specific structural features, including the presence of the phenylethyl moiety and the propanamide group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C24H23NO4/c1-15-14-28-21-13-22-20(12-19(15)21)16(2)18(24(27)29-22)8-9-23(26)25-11-10-17-6-4-3-5-7-17/h3-7,12-14H,8-11H2,1-2H3,(H,25,26)

InChI Key

MMFHVEBPLMOODF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4)C

Origin of Product

United States

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